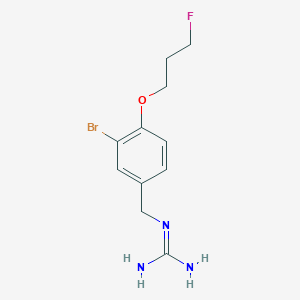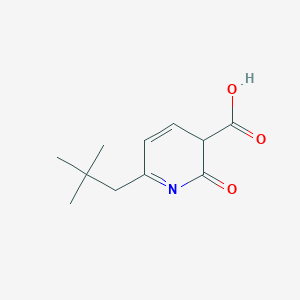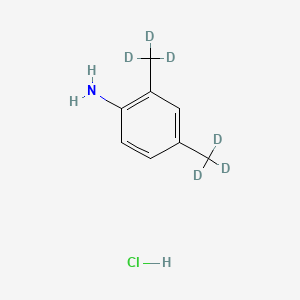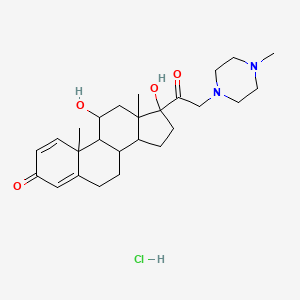
Fmoc-(S)-2-aminohexanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-2-aminohexanethioic S-acid: is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-aminohexanethioic S-acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Thioester Formation: The protected amino compound is then converted into the thioester by reacting it with a thiol compound, such as hexanethiol, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps are also scaled up, often involving high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-2-aminohexanethioic S-acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for subsequent peptide coupling reactions.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments. This is facilitated by coupling reagents such as DCC or DIC.
Oxidation and Reduction: The thioester group can undergo oxidation to form disulfides or reduction to form thiols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Fragments: Coupling reactions result in the formation of peptide bonds, leading to longer peptide chains.
Disulfides and Thiols: Oxidation and reduction reactions yield disulfides and thiols, respectively.
Applications De Recherche Scientifique
Fmoc-(S)-2-aminohexanethioic S-acid has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug Development: The compound is used in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Structural Studies: The compound is used in the synthesis of peptides for structural studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of Fmoc-(S)-2-aminohexanethioic S-acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains. The thioester group can also participate in various chemical reactions, contributing to the versatility of the compound in peptide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(S)-2-aminohexanoic acid: Similar in structure but lacks the thioester group.
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Contains a trifluoromethyl group instead of the hexanethioic group.
Fmoc-(S)-2-amino-3-phenylpropanoic acid: Contains a phenyl group instead of the hexanethioic group.
Uniqueness
Fmoc-(S)-2-aminohexanethioic S-acid is unique due to the presence of the thioester group, which provides additional reactivity and versatility in peptide synthesis. This allows for the formation of thioester-linked peptides and the incorporation of thiol groups into peptide chains, which can be further modified through oxidation or reduction reactions.
Propriétés
Formule moléculaire |
C21H23NO3S |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanethioic S-acid |
InChI |
InChI=1S/C21H23NO3S/c1-2-3-12-19(20(23)26)22-21(24)25-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,24)(H,23,26) |
Clé InChI |
JTNZCAHDPLANTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)
![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)
![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)


![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)





![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
